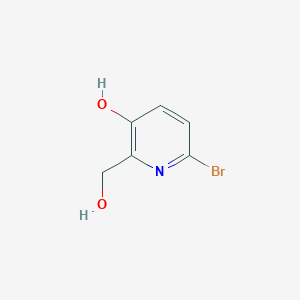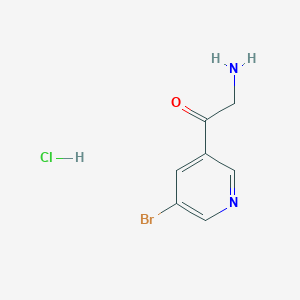
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C7H7BrN2O·HCl. It is a white crystalline solid that is stable at room temperature. This compound is often used in organic synthesis and as an intermediate in various chemical reactions .
Méthodes De Préparation
The preparation of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride typically involves multiple steps. One common synthetic route includes the condensation of bromomethyl ketone with 2-bromo-5-aminopyridine, followed by hydrolysis of the amide and treatment with hydrochloric acid to obtain the final product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine site, to form various substituted derivatives[][3].
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its bromine atom can participate in electrophilic aromatic substitution. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride can be compared with other similar compounds such as:
2-Amino-5-bromopyridine: Lacks the ethanone group, making it less versatile in certain reactions.
5-Bromo-2-pyridyl ethanone: Lacks the amino group, affecting its reactivity and applications.
2-Amino-5-bromoisonicotinic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
136592-37-5 |
|---|---|
Formule moléculaire |
C7H8BrClN2O |
Poids moléculaire |
251.51 g/mol |
Nom IUPAC |
2-amino-1-(5-bromopyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-6-1-5(3-10-4-6)7(11)2-9;/h1,3-4H,2,9H2;1H |
Clé InChI |
PZKSTVVUHZXRBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


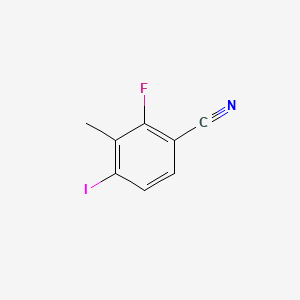
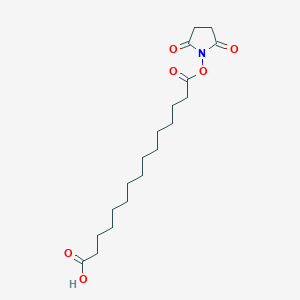
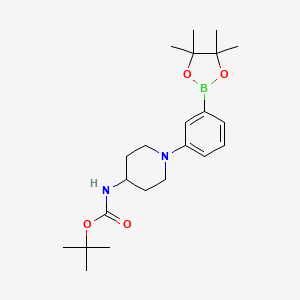
![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)
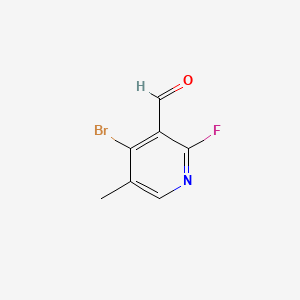
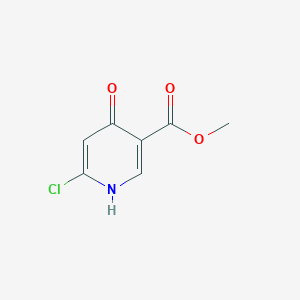
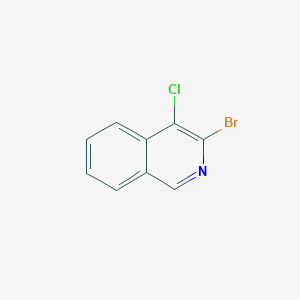
![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)

![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)
![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
